molecular formula C7H9IN2OS B3079631 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine CAS No. 107166-95-0

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B3079631
CAS No.: 107166-95-0
M. Wt: 296.13 g/mol
InChI Key: IXLHBHWZJSTGRU-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9IN2OS and a molecular weight of 296.13 g/mol It is characterized by the presence of iodine, methoxy, methyl, and methylthio substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methoxy-6-methyl-2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in organic solvents.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of 5-azido-4-methoxy-6-methyl-2-(methylthio)pyrimidine.

    Oxidation: Formation of 5-iodo-4-methoxy-6-methyl-2-(methylsulfinyl)pyrimidine.

    Coupling: Formation of biaryl or alkyne-substituted pyrimidine derivatives.

Scientific Research Applications

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions

Properties

IUPAC Name

5-iodo-4-methoxy-6-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2OS/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHBHWZJSTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230108
Record name 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107166-95-0
Record name 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107166-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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